2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
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Overview
Description
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,7,7-trimethyl-5H-pyrrolo[3,4-D]pyrimidine with suitable reagents can yield the desired compound through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as an ATR kinase inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as an ATR kinase inhibitor, it binds to the ATR kinase enzyme, inhibiting its activity and thereby affecting the DNA damage response pathway. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another compound with a similar structure but lacking the trimethyl groups.
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: A closely related compound with two methyl groups instead of three.
Uniqueness
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-6-10-4-7-5-11-9(2,3)8(7)12-6/h4,11H,5H2,1-3H3 |
InChI Key |
XMRCUDYTPSJSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNC(C2=N1)(C)C |
Origin of Product |
United States |
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